molecular formula C13H8ClNOS B1489608 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol CAS No. 2727-25-5

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol

Cat. No.: B1489608
CAS No.: 2727-25-5
M. Wt: 261.73 g/mol
InChI Key: YKJLZMASBAHCRD-UHFFFAOYSA-N
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Description

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their structure, which imparts them with unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol typically involves the following steps:

  • Benzothiazole Formation: The starting materials, such as 2-aminothiophenol and chloroacetic acid, are reacted under specific conditions to form the benzothiazole core.

  • Chlorination: The benzothiazole core is then chlorinated at the 5-position to introduce the chlorine atom.

  • Phenol Coupling: Finally, the phenol group is introduced through a coupling reaction with phenol under suitable conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Chloro-1,3-benzothiazol-2-yl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Substituted benzothiazoles with different functional groups.

Scientific Research Applications

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol has found applications in various scientific research areas:

  • Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

  • Material Science: The compound is utilized in the creation of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, aiding in the development of new chemical reactions and methodologies.

Comparison with Similar Compounds

4-(5-Chloro-1,3-benzothiazol-2-yl)phenol is structurally similar to other benzothiazole derivatives, such as 2-arylbenzothiazoles and 2-aminothiophenols. its unique chloro-substituted phenol group sets it apart, providing distinct chemical and biological properties. Other similar compounds include:

  • 2-Arylbenzothiazoles: These compounds have different aryl groups attached to the benzothiazole core.

  • 2-Aminothiophenols: These compounds lack the chloro-substituted phenol group and have different reactivity profiles.

Properties

IUPAC Name

4-(5-chloro-1,3-benzothiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNOS/c14-9-3-6-12-11(7-9)15-13(17-12)8-1-4-10(16)5-2-8/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJLZMASBAHCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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